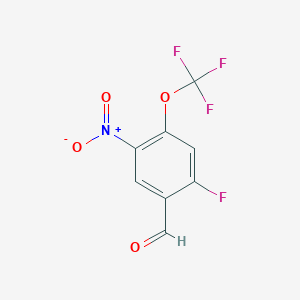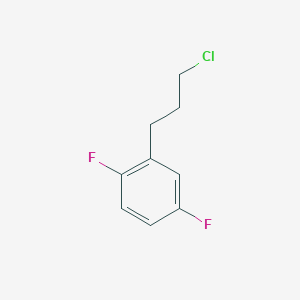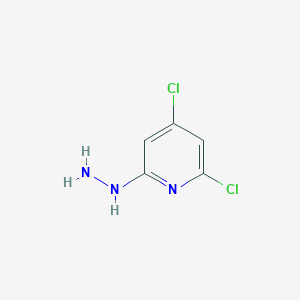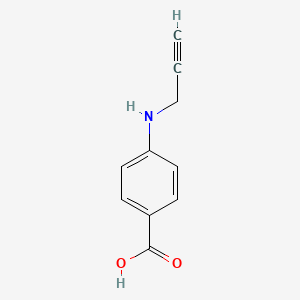
Benzoic acid, 4-(2-propynylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(2-propynylamino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core with a 4-(2-propynylamino) substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2-propynylamino)- can be achieved through several synthetic routes. One common method involves the aromatic substitution of 2,2,2,4′-tetrafluoroacetophenone with amines, followed by a haloform reaction to yield the desired benzoic acid derivative . Another approach includes the nitration of benzoic acid, followed by reduction and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for benzoic acid, 4-(2-propynylamino)- typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(2-propynylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
科学的研究の応用
Benzoic acid, 4-(2-propynylamino)- has a wide range of scientific research applications:
作用機序
The mechanism of action of benzoic acid, 4-(2-propynylamino)- involves its interaction with specific molecular targets and pathways. The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid . This process involves enzymes such as butyrate-CoA ligase and glycine N-acyltransferase .
類似化合物との比較
Benzoic acid, 4-(2-propynylamino)- can be compared with other similar compounds, such as:
Benzoic acid: The simplest aromatic carboxylic acid, used widely as a food preservative.
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folate and its potential therapeutic applications.
Hydroxybenzoic acids: Compounds with hydroxyl groups on the benzene ring, known for their antioxidant properties.
The uniqueness of benzoic acid, 4-(2-propynylamino)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
107174-54-9 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
4-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13) |
InChIキー |
DNZMVBPBFGNSLG-UHFFFAOYSA-N |
正規SMILES |
C#CCNC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
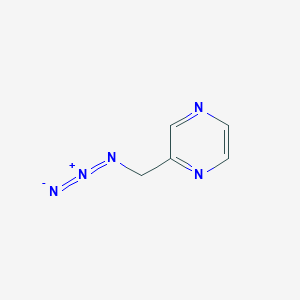
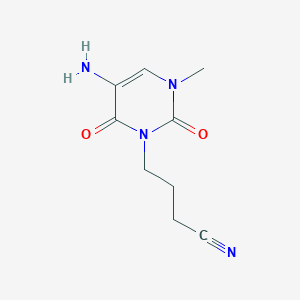
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
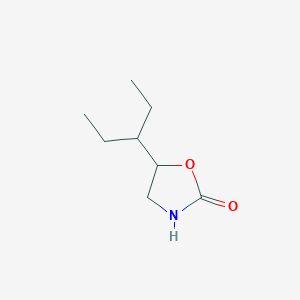
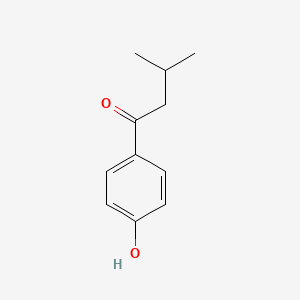
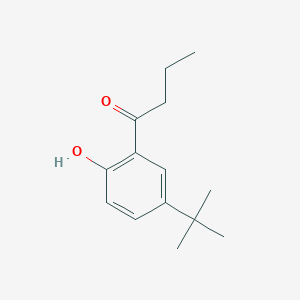
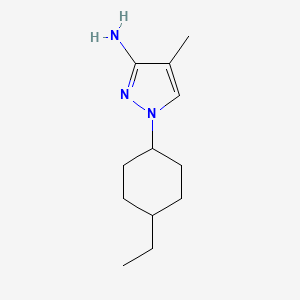
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
